molecular formula C19H20N2 B15064227 4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)- CAS No. 61563-49-3

4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)-

Cat. No.: B15064227
CAS No.: 61563-49-3
M. Wt: 276.4 g/mol
InChI Key: QEKWWSPSZSPNTA-UHFFFAOYSA-N
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Description

N-Benzyl-3,5,7-trimethylquinolin-4-amine is a chemical compound with the molecular formula C19H20N2 and a molecular weight of 276.38 g/mol It is known for its unique structure, which includes a quinoline core substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3,5,7-trimethylquinolin-4-amine typically involves the reaction of 3,5,7-trimethylquinolin-4-amine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of N-Benzyl-3,5,7-trimethylquinolin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3,5,7-trimethylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-3,5,7-trimethylquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylquinolin-4-amine: Lacks the methyl groups at positions 3, 5, and 7.

    3,5,7-Trimethylquinolin-4-amine: Lacks the benzyl group.

    N-Benzyl-3,5-dimethylquinolin-4-amine: Lacks the methyl group at position 7.

Uniqueness

N-Benzyl-3,5,7-trimethylquinolin-4-amine is unique due to the presence of both benzyl and multiple methyl groups, which contribute to its distinct chemical properties and reactivity

Properties

CAS No.

61563-49-3

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

N-benzyl-3,5,7-trimethylquinolin-4-amine

InChI

InChI=1S/C19H20N2/c1-13-9-14(2)18-17(10-13)20-11-15(3)19(18)21-12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,21)

InChI Key

QEKWWSPSZSPNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=CC(=C2NCC3=CC=CC=C3)C)C

Origin of Product

United States

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